7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde
Overview
Description
7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optimization
The compound has been synthesized through a sequence involving reductive amination, chlorination, and cyclization, achieving an overall yield of 53%. The impact of solvent and base on the cyclization reaction has been thoroughly examined to optimize reaction conditions (Teng Da-wei, 2012).
Antimicrobial Properties
Derivatives of 3,5-Diaryl-2-pyrazoline-1-carbaldehyde, which includes structures related to 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde, have been synthesized and exhibited antimicrobial activity against various bacterial strains. This indicates the potential of the compound in antimicrobial applications (Ravindra Kumar & Y. K. Srivastava, 2010).
Antiproliferative Activity
Novel derivatives of 1,2,3-triazole-based pyrazole aldehydes, related to the compound , have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, indicating the potential of this compound in cancer research (D. Ashok et al., 2020).
Chemical Stability and Dimerization
The stability of dimers of aza analogs of 2-formylpyrrole, a structural category to which this compound belongs, has been investigated. The study elucidates the molecular interactions contributing to dimer stability, enhancing the understanding of the compound’s chemical properties (R. Gawinecki et al., 2003).
Antibacterial Activities
Further derivatives of pyrazole compounds have been synthesized and evaluated for their antibacterial activities, providing insights into the potential application of this compound in developing new antibacterial agents (Ishak Bildirici et al., 2007).
Antitumor Activity
Compounds structurally similar to this compound have been synthesized and shown potential in antitumor activities, indicating the relevance of this compound in cancer treatment and research (M. El-Zahar et al., 2011).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-11-14-15-8-13-10-16(6-7-17(13)14)9-12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLVADHMLFZLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C=O)CN1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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